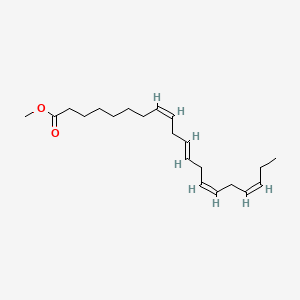
Latanoprost-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Latanoprost-d4 is a deuterium-labeled analog of Latanoprost, a synthetic prostaglandin F2α analog. Latanoprost is primarily used as an ocular hypotensive agent for the treatment of open-angle glaucoma and ocular hypertension. The deuterium labeling in this compound is used for various scientific research applications, particularly in pharmacokinetic studies to trace and quantify the compound during drug development processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Latanoprost-d4 involves the incorporation of deuterium atoms into the Latanoprost molecule. One common method for synthesizing Latanoprost involves the reduction of keto and alkene functional groups using catalysts such as nickel chloride and sodium borohydride in methanol . The deuterium-labeled version, this compound, is synthesized by substituting hydrogen atoms with deuterium during the chemical reactions.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as Latanoprost but with the inclusion of deuterium. The process involves multiple steps, including hydrogenation, reduction, and hydrolysis under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Latanoprost-d4 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of keto groups to hydroxyl groups.
Substitution: Replacement of functional groups with deuterium atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Deuterium gas or deuterated solvents.
Major Products Formed
The major products formed from these reactions include various deuterium-labeled intermediates and the final deuterium-labeled this compound compound .
Wissenschaftliche Forschungsanwendungen
Latanoprost-d4 is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a tracer in reaction mechanisms and to study the effects of deuterium substitution on chemical reactions.
Biology: Employed in metabolic studies to trace the distribution and breakdown of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Latanoprost.
Industry: Applied in the development of new drug formulations and to ensure the stability and efficacy of pharmaceutical products
Wirkmechanismus
Latanoprost-d4, like Latanoprost, acts as a selective agonist for the prostaglandin F receptor on the cellular membrane. The primary mechanism involves increasing the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure. This action is achieved through the activation of prostaglandin receptors, leading to changes in the permeability of the sclera to aqueous humor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bimatoprost: Another prostaglandin analog used for glaucoma treatment.
Travoprost: Similar to Latanoprost, used to reduce intraocular pressure.
Tafluprost: A prostaglandin analog with similar applications.
Uniqueness of Latanoprost-d4
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms make it easier to trace and quantify the compound in biological systems without altering its pharmacological properties .
This compound’s unique labeling and its applications in various scientific fields make it a valuable compound for research and development in both academic and industrial settings.
Eigenschaften
Molekularformel |
C26H40O5 |
|---|---|
Molekulargewicht |
436.6 g/mol |
IUPAC-Name |
propan-2-yl (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3-/t21-,22+,23+,24-,25+/m0/s1/i4D2,9D2 |
InChI-Schlüssel |
GGXICVAJURFBLW-XUVAVRMSSA-N |
Isomerische SMILES |
[2H]C([2H])(CC(=O)OC(C)C)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O |
Kanonische SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


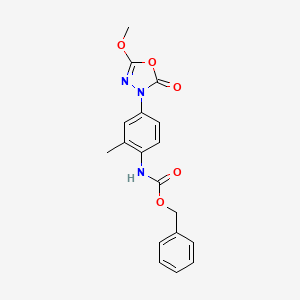
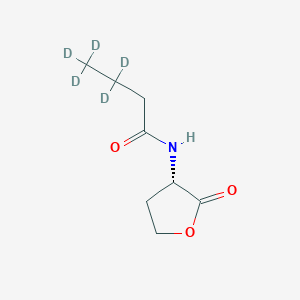
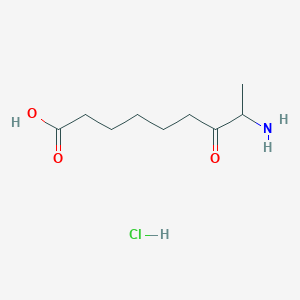

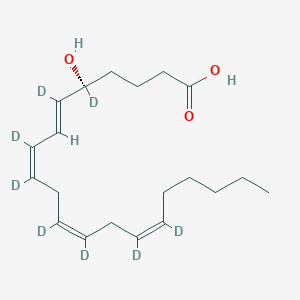
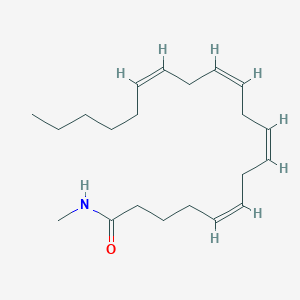
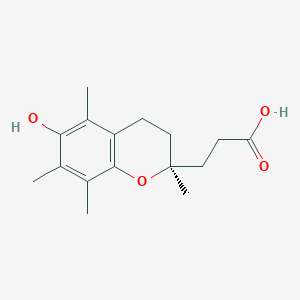

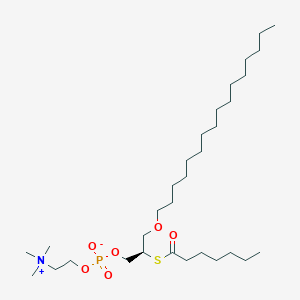
![(Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide](/img/structure/B10767187.png)
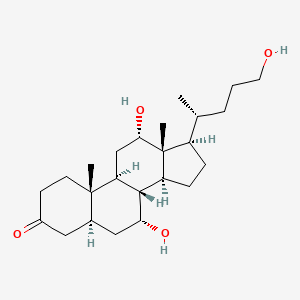

![3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide](/img/structure/B10767196.png)
